Ethyl oxazole-5-carboxylate
Overview
Description
Ethyl oxazole-5-carboxylate, also known as 5-ethyloxazole-2-carboxylate or 5-ethyloxazole-3-carboxylate, is an organic compound that is widely used in the synthesis of various compounds and materials. It has been used in a variety of scientific and industrial applications, including in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. In addition, this compound has been studied for its potential use as a catalyst for organic reactions and for its potential as a therapeutic agent.
Scientific Research Applications
Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate in the synthesis of substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).
A stereolibrary of conformationally restricted oxazole-containing amino acids was synthesized, providing valuable building blocks for peptidomimetics and potential lead compounds for drug discovery (Artamonov et al., 2015).
The photooxygenation of oxazoles leads to activated carboxylates, applicable in synthesizing macrocyclic lactones like recifeiolide and other compounds (Hassennan, Gambale, & Pulwer, 1981).
Oxazole transthyretin amyloidogenesis inhibitors have shown potential as a treatment for Alzheimer's disease, with a CF(3) substitution at C(5) enhancing binding selectivity (Razavi et al., 2005).
Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate efficiently synthesizes 2,5-di(hetero)arylated oxazoles, including compounds like balsoxin and texaline (Verrier et al., 2008).
A combinatorially convenient synthesis method for 5-substituted oxazole-4-carboxylic acid ethyl esters from various carboxylic acids has been developed, offering versatility in preparing various compounds (Tormyshev et al., 2006).
A novel base-catalyzed isoxazole-oxazole ring transformation has been developed for preparing specific carboxylic acid hydrochlorides (Doleschall & Seres, 1988).
Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles, this method offers potential in synthetic and medicinal chemistry applications (Slobodyanyuk et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl Oxazole-5-carboxylate is a member of the carboxylic ester group of organic compounds . . It is often used as a research chemical, and its specific targets may depend on the context of the research .
Mode of Action
As a research chemical, its interaction with its targets and the resulting changes would depend on the specific experimental setup .
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple biochemical pathways . .
Pharmacokinetics
It is soluble in water (35 g/L at 25°C), which could potentially influence its bioavailability .
Result of Action
As a research chemical, its effects would likely depend on the specific experimental context .
Action Environment
This compound is typically stored in cool, dry conditions in well-sealed containers . It is incompatible with oxidizing agents . These factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives, to which Ethyl Oxazole-5-carboxylate belongs, have been found to exhibit a wide spectrum of biological activities
Cellular Effects
Oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities
Molecular Mechanism
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in water (35 g/L at 25°C) and should be stored in cool, dry conditions in well-sealed containers .
Dosage Effects in Animal Models
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities
Metabolic Pathways
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities
Transport and Distribution
It is known that this compound is soluble in water (35 g/L at 25°C) .
Subcellular Localization
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities
properties
IUPAC Name |
ethyl 1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMORCCAHXFIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449963 | |
Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118994-89-1 | |
Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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